An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Ser(trt)-OH
An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Ser(trt)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of peptide synthesis and drug development, the strategic use of protected amino acids is paramount to achieving desired outcomes. Among these crucial building blocks is N-α-(tert-butoxycarbonyl)-O-trityl-L-serine, commonly abbreviated as Boc-Ser(trt)-OH. This derivative of the amino acid serine is equipped with two orthogonal protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino terminus and the highly acid-sensitive trityl (Trt) group protecting the side-chain hydroxyl functionality. This dual protection scheme offers chemists precise control over the synthetic route, particularly in solid-phase peptide synthesis (SPPS) and the assembly of complex peptide fragments.
This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-Ser(trt)-OH, offering field-proven insights into its handling, reactivity, and strategic application. The information presented herein is intended to empower researchers to harness the full potential of this versatile reagent while mitigating potential side reactions and optimizing synthetic yields.
Core Physical and Chemical Properties
Physical Properties
The physical characteristics of Boc-Ser(trt)-OH are critical for its proper storage, handling, and solubilization in reaction media.
| Property | Value | Source/Analogy |
| CAS Number | 252897-67-9 | [1] |
| Molecular Formula | C₂₇H₂₉NO₅ | Calculated |
| Molecular Weight | 447.53 g/mol | Calculated |
| Appearance | White to off-white powder | Analogy to similar compounds[2][3] |
| Melting Point | Data not available. For comparison, Fmoc-Ser(Trt)-OH has a melting point of 200-210 °C (dec.)[4] and Boc-His(Trt)-OH is ~130 °C (dec.)[5][6]. | |
| Solubility | Soluble in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF). | General knowledge of protected amino acids. |
| Storage | Store at 2-8°C in a dry, dark place.[4] Long-term storage at -20°C is recommended for enhanced stability.[7][8][9] |
Chemical Structure
The unique reactivity and utility of Boc-Ser(trt)-OH are dictated by its molecular architecture, featuring the L-serine backbone and the two distinct protecting groups.
Caption: Chemical structure of Boc-Ser(trt)-OH.
Chemical Reactivity and Deprotection Strategies
The cornerstone of Boc-Ser(trt)-OH's utility lies in the differential lability of its protecting groups, which allows for selective deprotection and subsequent modification at either the N-terminus or the side chain.
The Acid-Labile Boc Group
The N-terminal Boc group is a widely used protecting group in peptide synthesis due to its stability under a broad range of conditions and its facile removal with moderate acids, such as trifluoroacetic acid (TFA).[10]
Deprotection Mechanism: The deprotection proceeds via an acid-catalyzed elimination mechanism. Protonation of the carbonyl oxygen of the Boc group facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.
Caption: Mechanism of Boc deprotection.
The Highly Acid-Sensitive Trityl Group
The O-trityl group is significantly more sensitive to acid than the Boc group. This allows for its selective removal under very mild acidic conditions, leaving the Boc group intact. This orthogonality is crucial for strategies that require side-chain manipulation, such as phosphorylation or glycosylation, while the N-terminus remains protected.
Deprotection Mechanism: Similar to the Boc group, the trityl group is cleaved through an acid-catalyzed mechanism. Protonation of the ether oxygen leads to the formation of the highly stabilized trityl cation and the free hydroxyl group of serine.[11] The stability of the trityl cation is a double-edged sword; while it facilitates the deprotection, it can also lead to side reactions if not properly scavenged.[12]
Caption: Mechanism of Trityl deprotection and the role of scavengers.
Experimental Protocols: A Practical Guide
The successful use of Boc-Ser(trt)-OH hinges on the execution of well-defined experimental protocols. The following sections provide step-by-step methodologies for the deprotection of the Boc and Trityl groups.
Protocol 1: Selective Deprotection of the N-terminal Boc Group
This protocol is designed for the removal of the Boc group while preserving the O-trityl protection.
Reagents and Materials:
-
Boc-Ser(trt)-OH containing peptide-resin or solution-phase peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., Triisopropylsilane (TIS), Water)
-
Diisopropylethylamine (DIEA) for neutralization (for SPPS)
-
Cold diethyl ether for precipitation
Procedure:
-
Preparation of Deprotection Cocktail: Prepare a solution of 20-50% TFA in DCM. For sensitive sequences, a lower concentration of TFA is recommended to minimize premature Trityl deprotection. A typical cocktail for global deprotection is TFA/TIS/H₂O (95:2.5:2.5).[13]
-
Deprotection Reaction:
-
For SPPS: Treat the peptide-resin with the deprotection cocktail for 20-30 minutes at room temperature with gentle agitation.
-
For Solution Phase: Dissolve the protected peptide in DCM and add the TFA solution. Monitor the reaction by TLC or LC-MS.
-
-
Work-up:
-
For SPPS: Filter the resin and wash thoroughly with DCM. Neutralize the resulting trifluoroacetate salt with a solution of 5-10% DIEA in DCM.
-
For Solution Phase: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA. The crude product can be purified by chromatography.
-
Protocol 2: Selective Deprotection of the O-Trityl Group
This protocol outlines the removal of the O-trityl group under mild acidic conditions, leaving the N-Boc group intact. This is particularly useful for on-resin side-chain modifications.
Reagents and Materials:
-
Boc-Ser(trt)-OH containing peptide-resin
-
Trifluoroacetic acid (TFA) or Dichloroacetic acid (DCA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) or other suitable scavengers
Procedure:
-
Preparation of Deprotection Cocktail: Prepare a solution of 1-5% TFA in DCM or 20% DCA in DCM. The choice of acid and its concentration is critical for selectivity.
-
Deprotection Reaction: Treat the peptide-resin with the mild acidic solution containing a scavenger (e.g., 2.5% TIS) for 10-30 minutes at room temperature. The reaction progress should be carefully monitored to avoid Boc deprotection.
-
Work-up: Filter the resin and wash extensively with DCM, followed by a neutralization wash with a solution of DIEA in DCM if subsequent coupling reactions are planned.
The Critical Role of Scavengers
The deprotection of both Boc and Trityl groups generates reactive carbocations (tert-butyl and trityl cations, respectively). These electrophilic species can re-alkylate the deprotected functional group or attack other nucleophilic residues in the peptide chain, such as tryptophan, methionine, and cysteine.[12] To prevent these deleterious side reactions, the inclusion of scavengers in the deprotection cocktail is essential.
Common Scavengers and Their Functions:
-
Triisopropylsilane (TIS): An excellent scavenger for the trityl cation, converting it to the stable triphenylmethane.
-
Water: Can act as a scavenger for the tert-butyl cation.
-
Thioanisole and 1,2-Ethanedithiol (EDT): Particularly useful for protecting sulfur-containing amino acids and tryptophan from alkylation.
Applications in Peptide Synthesis
The unique properties of Boc-Ser(trt)-OH make it a valuable tool in advanced peptide synthesis strategies.
-
Solid-Phase Peptide Synthesis (SPPS): Its primary application is in Boc-based SPPS, where the differential acid lability of the protecting groups allows for controlled chain elongation and side-chain modification.
-
Fragment Condensation: Boc-Ser(trt)-OH is also suitable for the synthesis of protected peptide fragments. These fragments can then be coupled in solution or on a solid support to construct larger, more complex peptides. The bulky trityl group can also improve the solubility of protected fragments in organic solvents.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be observed when handling Boc-Ser(trt)-OH and the reagents used in its deprotection.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, especially when working with TFA. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Boc-Ser(trt)-OH is a strategically important protected amino acid that offers chemists a high degree of control in the synthesis of complex peptides. A thorough understanding of its physical and chemical properties, particularly the nuances of its deprotection chemistry, is crucial for its effective and efficient use. By employing the appropriate protocols, including the judicious use of scavengers, researchers can leverage the unique attributes of Boc-Ser(trt)-OH to advance their research in drug discovery and development.
References
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- Chem-Impex. Boc-Ser(Fmoc-His(Trt))-OH.
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- Advanced ChemTech. Boc-Ser[Fmoc-His(Trt)]-OH.
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- Sigma-Aldrich. Boc-Ser-OH = 99.0 T 3262-72-4.
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- ResearchGate. What is the best way to product fmoc-Ser(trt)-OH?. (2013-08-20).
- Sigma-Aldrich. Boc-His(Trt)-OH Novabiochem 32926-43-5.
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- ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. (2014-10-16).
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- Aapptec Peptides. Boc-Ser[Fmoc-Trp(Boc)]-OH.
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